molecular formula C10H20Cl2O B14408475 1,1-Dichloro-2-methoxynonane CAS No. 82772-41-6

1,1-Dichloro-2-methoxynonane

Cat. No.: B14408475
CAS No.: 82772-41-6
M. Wt: 227.17 g/mol
InChI Key: HYRCPJJIMSKDLW-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methoxynonane is an organic compound characterized by the presence of two chlorine atoms and a methoxy group attached to a nonane backbone

Preparation Methods

The synthesis of 1,1-Dichloro-2-methoxynonane typically involves the chlorination of 2-methoxynonane. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and chlorine concentration are meticulously controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,1-Dichloro-2-methoxynonane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-methoxynonanol.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form 2-methoxynonane by using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2-methoxynonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,1-Dichloro-2-methoxynonane exerts its effects involves the interaction of its chlorine atoms and methoxy group with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and behavior in different environments.

Comparison with Similar Compounds

1,1-Dichloro-2-methoxynonane can be compared with other chlorinated hydrocarbons such as 1,1-Dichloro-2-methoxyethane and 1,1-Dichloro-2-methoxypropane. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of the methoxy group also distinguishes it from other simple chlorinated alkanes, providing additional sites for chemical interactions and modifications.

Properties

CAS No.

82772-41-6

Molecular Formula

C10H20Cl2O

Molecular Weight

227.17 g/mol

IUPAC Name

1,1-dichloro-2-methoxynonane

InChI

InChI=1S/C10H20Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h9-10H,3-8H2,1-2H3

InChI Key

HYRCPJJIMSKDLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(Cl)Cl)OC

Origin of Product

United States

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